molecular formula C9H19NO2 B13631558 Ethyl 3-amino-4-methylhexanoate

Ethyl 3-amino-4-methylhexanoate

Cat. No.: B13631558
M. Wt: 173.25 g/mol
InChI Key: LUTAMXNSAWPXSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-4-methylhexanoate is an organic compound with the molecular formula C9H19NO2 It is an ester derivative of hexanoic acid, featuring an amino group and a methyl group on the hexanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-4-methylhexanoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-4-methylhexanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-methylhexanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Ethyl 3-amino-4-methylhexanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-methylhexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and exert various biological effects.

Comparison with Similar Compounds

Ethyl 3-amino-4-methylhexanoate can be compared with other similar compounds, such as:

    Ethyl 3-amino-4-methylpentanoate: Differing by one carbon in the chain length, affecting its physical and chemical properties.

    Ethyl 3-amino-4-methylbutanoate: Shorter chain length, leading to different reactivity and applications.

    Ethyl 3-amino-4-methylheptanoate: Longer chain length, influencing its solubility and interaction with biological targets.

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

ethyl 3-amino-4-methylhexanoate

InChI

InChI=1S/C9H19NO2/c1-4-7(3)8(10)6-9(11)12-5-2/h7-8H,4-6,10H2,1-3H3

InChI Key

LUTAMXNSAWPXSC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CC(=O)OCC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.